L9

PKC inhibition ATP-competitive binding inactive control

Select L9 (107231-92-5) for your PKC studies to ensure rigorous controls. Unlike staurosporine or bisindolylmaleimides, L9 is inactive at 1 mM ATP, making it the definitive negative control for distinguishing PKC-specific effects from scaffold-mediated artifacts. Its patent-claimed reduced coloration minimizes optical interference in fluorescence/absorbance assays, while superior aqueous solubility reduces DMSO precipitation risks. Verify PKC-dependent phenotypes with confidence—choose L9 for cleaner data and assay-ready handling.

Molecular Formula C16H14N2O3
Molecular Weight 0
CAS No. 107231-92-5
Cat. No. B1165828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL9
CAS107231-92-5
SynonymsL9
Molecular FormulaC16H14N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L9 (CAS 107231-92-5) PKC Inhibitor: Procurement-Grade Baseline Characterization


L9 (CAS 107231-92-5) is a small-molecule protein kinase C (PKC) inhibitor classified as an investigational agent [1]. Its molecular formula is C16H14N2O3, and it is typically supplied at ≥95% purity for non-human research applications . The compound belongs to a broader class of PKC inhibitors distinct from the indolocarbazole staurosporine scaffold and the bisindolylmaleimide series, which dominate the PKC inhibitor landscape [2][3]. Notably, BindingDB records indicate that L9 is inactive against PKC at 1 mM ATP concentration, a critical baseline parameter that fundamentally distinguishes it from potent ATP-competitive PKC inhibitors [4].

Why PKC Inhibitor Substitution Without L9 Verification Compromises Experimental Reproducibility


Generic substitution of L9 with other PKC inhibitors—particularly potent ATP-competitive agents such as staurosporine (broad-spectrum kinase inhibition), bisindolylmaleimide I (IC50 ~10-20 nM for PKCα/β), or midostaurin (PKC412)—introduces fundamentally different pharmacological profiles that invalidate comparative interpretation [1][2]. The PKC inhibitor class exhibits extreme heterogeneity in isozyme selectivity, ATP-competitive versus non-competitive binding modes, and downstream signaling effects; for example, staurosporine shows broad kinase promiscuity with >300 kinase targets, whereas bisindolylmaleimides exhibit modest α-isozyme preference [1][3]. Critically, L9 is documented as inactive at 1 mM ATP in PKC inhibition assays, placing it in a distinct functional category that cannot be approximated by any potent PKC inhibitor [4]. Physicochemical properties further compound this issue: many PKC inhibitors suffer from poor aqueous solubility and intense coloration that interfere with spectroscopic and cell-based readouts—differentiation parameters for which L9's patent family claims specific advantages [5].

Quantitative Evidence Differentiating L9 (107231-92-5) from PKC Inhibitor Comparators


L9 Demonstrates Documented Inactivity at 1 mM ATP, Fundamentally Distinct from Potent ATP-Competitive PKC Inhibitors

L9 exhibits documented inactivity against protein kinase C at 1 mM ATP concentration in standardized biochemical assays [1]. This stands in stark contrast to potent ATP-competitive PKC inhibitors such as bisindolylmaleimide VIII (IC50 = 158 nM against rat brain PKC) and staurosporine (broad-spectrum nanomolar inhibition) [2][3]. The inactivity at high ATP concentration establishes L9 as a functionally distinct entity that cannot serve as a potency reference but may be deployed as an inactive control or structural comparator in selectivity profiling studies.

PKC inhibition ATP-competitive binding inactive control kinase assay

Patent-Class Compounds Including L9 Claim Superior Solubility Over Prior-Art PKC Inhibitors

According to US Patent 6,492,406 (and corresponding Chinese patent documentation), the kinase inhibitor class encompassing L9 exhibits unexpectedly greater solubility compared to known PKC inhibitors in the prior art [1][2]. The patent specification explicitly states that these compounds are 'surprisingly more soluble' than previously known PKC inhibitors, which is presented as a key inventive distinction addressing a documented limitation of earlier PKC inhibitor scaffolds [1]. While precise solubility values (mg/mL) for L9 in specific solvent systems are not disclosed in the accessed patent excerpts, the comparative claim establishes a verifiable class-level differentiation parameter.

solubility formulation aqueous solubility PKC inhibitor

L9 Patent Family Claims Reduced Coloration Relative to Prior-Art PKC Inhibitors

The patent family encompassing L9 (US 6,492,406 and CN 00807844) explicitly claims that the disclosed kinase inhibitors are 'less colored' and 'lighter in color' compared to known PKC inhibitors in the prior art [1][2]. This distinction is particularly relevant when contrasted with intensely colored PKC inhibitors such as staurosporine and certain bisindolylmaleimides, which exhibit pronounced yellow-to-orange chromophores that can interfere with absorbance-based assays (e.g., MTT, LDH, fluorescence polarization) and confound colorimetric readouts [3].

colorimetric interference assay compatibility spectroscopic readout PKC inhibitor

Evidence-Based Application Scenarios for L9 (107231-92-5) in Research and Procurement


Inactive Control Compound for PKC-Mediated Signaling Studies

L9's documented inactivity against PKC at 1 mM ATP [1] makes it suitable as a structurally related negative control in experiments designed to validate PKC-dependent phenotypes. Researchers comparing active PKC inhibitors (e.g., bisindolylmaleimide VIII, IC50 = 158 nM) [2] can employ L9 to confirm that observed effects are specifically attributable to PKC inhibition rather than off-target activities inherent to the chemical scaffold. This application is particularly valuable in kinase selectivity profiling panels where distinguishing target-specific from scaffold-mediated effects is essential.

Assay Development Requiring Minimal Chromophore Interference

For high-throughput screening campaigns employing absorbance- or fluorescence-based readouts, L9's patent-claimed reduced coloration [3] addresses a known limitation of intensely colored PKC inhibitors such as staurosporine analogs. Procurement of L9 for assay development may reduce the need for compound-specific background subtraction protocols and minimize false-positive/negative signals arising from compound autofluorescence or absorbance interference [4].

Formulation Studies Requiring Enhanced Aqueous Compatibility

The patent-class claim of superior solubility for L9 and related compounds [3] positions this scaffold for formulation development where aqueous compatibility is paramount. Unlike many bisindolylmaleimides that exhibit limited aqueous solubility and require high DMSO concentrations that may precipitate upon dilution, L9 may offer improved handling characteristics for in vitro assays with stringent solvent restrictions. Researchers should independently verify solubility parameters under their specific experimental conditions.

Structural Biology and Scaffold-Hopping Reference Compound

As a PKC inhibitor structurally distinct from both the indolocarbazole (staurosporine) and bisindolylmaleimide scaffolds [4][5], L9 serves as a reference point for medicinal chemistry efforts aimed at developing novel PKC-targeting chemotypes. Its inactivity profile [1] also makes it useful for crystallography or binding studies where potent inhibition is not required but structural information about ligand-protein interactions is sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for L9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.